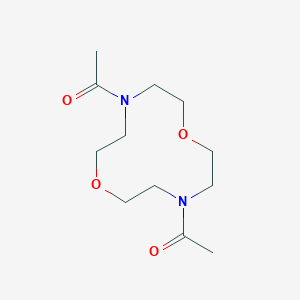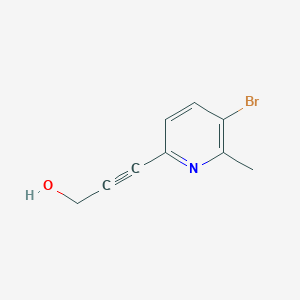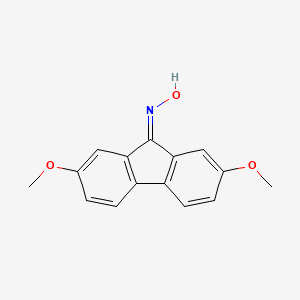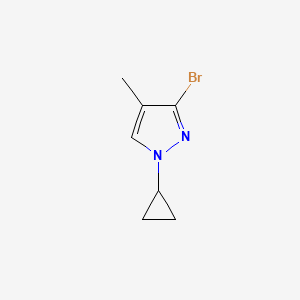
1,7-Dioxa-4,10-diazacyclododecane, 4,10-diacetyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a twelve-membered ring containing both oxygen and nitrogen atoms
准备方法
The synthesis of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the twelve-membered ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the twelve-membered ring containing oxygen and nitrogen atoms.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
化学反应分析
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
1-(10-Acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one can be compared with other similar compounds, such as:
1,7-Dioxa-4,10-diazacyclododecane: This compound shares the twelve-membered ring structure but lacks the acetyl group, resulting in different chemical and biological properties.
Dibenzyl 1,7-dioxa-4,10-diazacyclododecane-4,10-dicarboxylate: This compound has additional benzyl groups, which can influence its reactivity and applications.
The uniqueness of 1-(10-acetyl-1,7-dioxa-4,10-diazacyclododecan-4-yl)ethan-1-one lies in its specific functional groups and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
296279-62-4 |
|---|---|
分子式 |
C12H22N2O4 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
1-(10-acetyl-1,7-dioxa-4,10-diazacyclododec-4-yl)ethanone |
InChI |
InChI=1S/C12H22N2O4/c1-11(15)13-3-7-17-9-5-14(12(2)16)6-10-18-8-4-13/h3-10H2,1-2H3 |
InChI 键 |
RWUAWXJRDSDWTC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCOCCN(CCOCC1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-3-[1-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B11710271.png)

![2-([1,1'-Biphenyl]-3-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B11710285.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)
![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)

![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)

![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)



